
Butyl (oxo-lambda~4~-sulfanylidene)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (oxo-lambda~4~-sulfanylidene)carbamate is an organosulfur compound with a unique structure that includes a butyl group, a carbamate moiety, and a sulfur atom in a lambda4 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl (oxo-lambda~4~-sulfanylidene)carbamate typically involves the reaction of butylamine with a suitable sulfur-containing reagent. One common method is the oxidative coupling of butylamine with sulfur dioxide or a sulfur-containing oxidant under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (oxo-lambda~4~-sulfanylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbamate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Applications De Recherche Scientifique
Butyl (oxo-lambda~4~-sulfanylidene)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which butyl (oxo-lambda~4~-sulfanylidene)carbamate exerts its effects involves interactions with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can affect various biological pathways and processes, making the compound useful in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl (oxo-lambda~4~-sulfanylidene)methylamine
- tert-Butyl N-[benzyl(methyl)oxo-lambda6-sulfanylidene]carbamate
Uniqueness
Butyl (oxo-lambda~4~-sulfanylidene)carbamate is unique due to its specific combination of a butyl group, a carbamate moiety, and a sulfur atom in a lambda4 oxidation state. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
67868-27-3 |
|---|---|
Formule moléculaire |
C5H9NO3S |
Poids moléculaire |
163.20 g/mol |
Nom IUPAC |
butyl N-sulfinylcarbamate |
InChI |
InChI=1S/C5H9NO3S/c1-2-3-4-9-5(7)6-10-8/h2-4H2,1H3 |
Clé InChI |
XFHKJQBUPRYKMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)N=S=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)
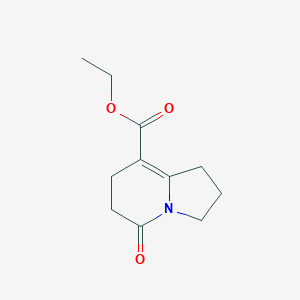
stannane](/img/structure/B14472292.png)
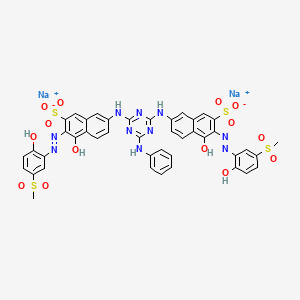
![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
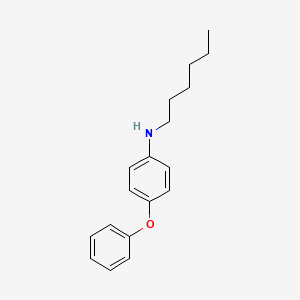
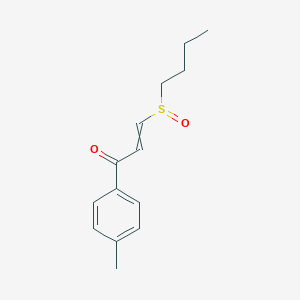

![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)
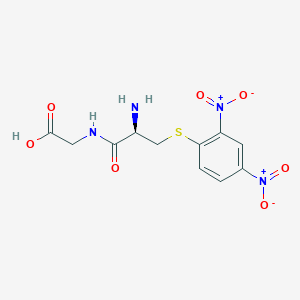

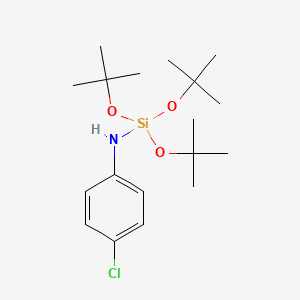
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
